molecular formula C11H13FN2 B3204168 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1029712-59-1

2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B3204168
CAS RN: 1029712-59-1
M. Wt: 192.23 g/mol
InChI Key: NLGZBEQXRSLWNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes have been explored to access DBH-F. Notably, organocatalyzed asymmetric Michael additions of substituted triketopiperazines to enones have been employed to afford DBH-F and related products in high yield and enantiomeric ratio (er) . This method allows controlled bridge-opening and provides access to natural product (NP) scaffolds containing the diazabicyclo[2.2.1]heptane motif.


Physical And Chemical Properties Analysis

  • Spectral Data : NMR spectra and X-ray crystallographic data are available for characterization .

Scientific Research Applications

Antibacterial Properties in Veterinary Medicine

A study by McGuirk et al. (1992) synthesized a series of 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, to evaluate their antibacterial activity against veterinary pathogenic bacteria. The research concluded that these compounds show promising antibacterial properties, making them suitable for veterinary medical applications (McGuirk et al., 1992).

Ligands for Neuronal Acetylcholine Receptors

Murineddu et al. (2019) investigated the synthesis of a library of 3,6-diazabicyclo[3.1.1]heptanes, including derivatives of 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, as ligands for neuronal nicotinic receptors (nAChRs). They discovered that these compounds show significant affinity and selectivity for nAChRs, indicating potential for neurological applications (Murineddu et al., 2019).

Synthesis and Crystal Structure

Beinat et al. (2013) and Britvin et al. (2017) focused on the synthesis and structural analysis of 2,5-diazabicyclo[2.2.1]heptane derivatives. These studies offer insights into the chemical properties and potential applications in pharmaceutical research, given the compound's structural complexity and versatility (Beinat et al., 2013); (Britvin et al., 2017).

Dopamine Uptake Inhibitors

A study by Loriga et al. (2007) synthesized and evaluated derivatives of 2,5-diazabicyclo[2.2.1]heptane for their ability to inhibit dopamine reuptake. This research suggests potential therapeutic applications in disorders related to dopamine dysregulation (Loriga et al., 2007).

properties

IUPAC Name

2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-8-2-1-3-10(4-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGZBEQXRSLWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Synthesis routes and methods

Procedure details

To a mixture containing 2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (100 mg, 0.5 mmol), 3-fluoro-phenylbromide (103.8 mg, 0.6 mmol), Pd(AcO) (8 mg, 0.03 mmol), 2-(di-t-butylphosphino)biphenyl (20 mg, 0.07 mmol) and sodium t-butoxide (100 mg, 1 mmol) in toluene (3 mL) was degassed with Ar. The reaction mixture was heated at 50 C for overnight. At the end of reaction, ethyl acetate was added and the mixture was filter through celite. After removal of solvent, TFA was added to the residue. The reaction mixture was stirred at ambient temperature for 1 hour. The excess TFA was removed under vacuum and the residue was purified using prep-HPLC to give desired product (60 mg, 41% yield for two steps) as TFA salt.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
103.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(AcO)
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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